

# Comparative analysis of C2-symmetric vs. asymmetric PD-L1 inhibitors

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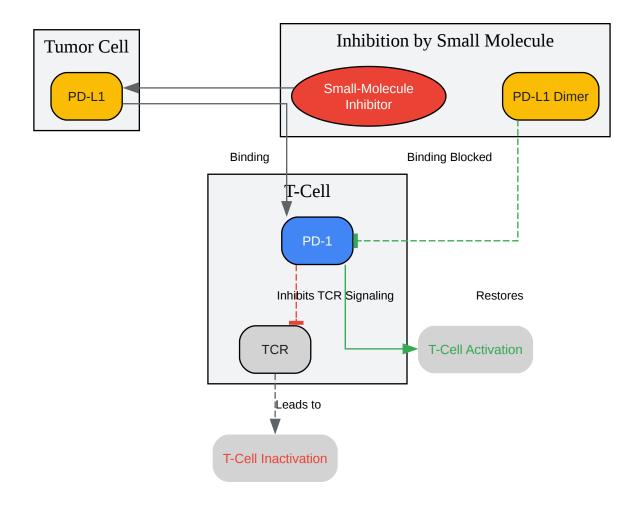
A Comparative Analysis of C2-Symmetric vs. Asymmetric Small-Molecule PD-L1 Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, they have limitations such as poor tumor penetration, potential for immunogenicity, and high production costs.[1][3][4] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer potential advantages in oral bioavailability, better pharmacokinetic properties, and lower manufacturing costs.[1][2][5] These small-molecule inhibitors primarily fall into two main structural classes: C2-symmetric and asymmetric, both of which function by inducing the dimerization of PD-L1 to block its interaction with PD-1.[6][7]

### **Mechanism of Action: Inducing PD-L1 Dimerization**

Unlike monoclonal antibodies that bind to the extracellular domains of either PD-1 or PD-L1 in a 1:1 stoichiometry, small-molecule inhibitors employ a distinct mechanism.[6] They bind to a hydrophobic pocket at the interface of two PD-L1 molecules, inducing and stabilizing the formation of a PD-L1 homodimer.[3][7] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby restoring T-cell function and enabling the immune system to recognize and attack tumor cells.[1][8] The first co-crystal structures of small molecules bound to PD-L1, such as with BMS-202, revealed this unique 1:2 (inhibitor:PD-L1) binding stoichiometry.[6][8]





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Figure 1: PD-1/PD-L1 signaling and inhibition by small molecules.

# **C2-Symmetric Inhibitors: A Focus on Potency**

C2-symmetric inhibitors are characterized by a molecular structure that is symmetrical around a central axis. This structural feature allows them to bind to the PD-L1 dimer interface in a highly congruent manner. Structural studies, including NMR and X-ray co-crystallography, have shown that C2-symmetric molecules like **LH1306** and LH1307 induce the formation of a more symmetrically arranged PD-L1 homodimer compared to their asymmetric counterparts.[7][9][10] This enhanced symmetry in the protein-inhibitor complex is thought to contribute to their higher binding affinity and inhibitory potency.[9][10] For instance, the C2-symmetric inhibitor **LH1306** was found to be 3.8-fold more potent than its asymmetric equivalent.[9][10]



### **Asymmetric Inhibitors: The Pioneering Molecules**

Asymmetric inhibitors, which lack a C2 axis of symmetry, were among the first small-molecule PD-L1 inhibitors to be discovered and extensively studied by companies like Bristol-Myers Squibb (BMS).[2][6] Compounds such as BMS-202 and BMS-8 are foundational examples of this class.[6][8] While still potent, the binding of these asymmetric molecules can result in a less symmetrically arranged PD-L1 dimer.[4][7] These pioneering molecules provided the crucial initial insights into the mechanism of small-molecule-induced PD-L1 dimerization and laid the groundwork for subsequent structure-based drug design, including the development of C2-symmetric analogs.[5][6]

# **Quantitative Performance Comparison**

The inhibitory activity of these compounds is typically evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from binding assays and the half-maximal effective concentration (EC50) from cellular assays are key metrics for comparison.

Inhibitor	Class	HTRF IC50 (nM)	Cellular EC50 (nM)	Reference
LH1307	C2-Symmetric	3.0	79	[9]
LH1306	C2-Symmetric	25	Not Reported	[7][9]
BMS-202	Asymmetric	18	Not Reported	[3][11]
BMS-1058	Asymmetric	0.48	Not Reported	[3]
Compound A9	Asymmetric	0.93	Not Reported	[1][3]
BMS-8	Asymmetric	Not specified	Not specified	[6]
Incyte 011	C2-Symmetric	5.3	Not Reported	[10]
Asymmetric Incyte Analog	Asymmetric	11	Not Reported	[10]

Table 1: Comparative in vitro potency of selected C2-symmetric and asymmetric PD-L1 inhibitors. IC50 values were primarily determined by Homogeneous Time-Resolved



Fluorescence (HTRF) assays.

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

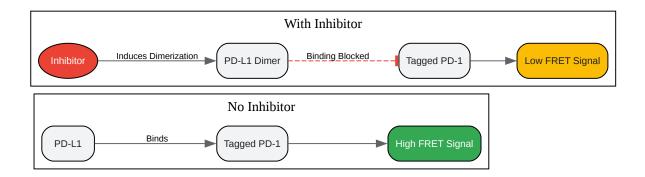
This assay is widely used to quantify the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction (PPI).

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (allophycocyanin, APC). In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 brings the donor and acceptor into proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

#### Methodology:

- Reagents: Recombinant human PD-L1 protein, recombinant human PD-1 protein tagged with a detection molecule (e.g., Fc), Europium cryptate-labeled anti-tag antibody (donor), and an acceptor-labeled binding partner.
- Procedure: a. The inhibitor compound is serially diluted in an assay buffer. b. The PD-L1 protein is incubated with the various concentrations of the inhibitor. c. The tagged PD-1 protein and the donor/acceptor fluorophores are added to the mixture. d. The reaction is incubated to allow binding to reach equilibrium. e. The fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a plate reader capable of time-resolved fluorescence.
- Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is determined by plotting the signal ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][9]





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Figure 2: Workflow of the HTRF assay for PD-L1 inhibitors.

## **T-Cell Activation Co-Culture Assay**

This cell-based assay assesses the functional ability of an inhibitor to restore T-cell activity that has been suppressed by PD-L1.

Principle: T-cells, when activated through their T-cell receptor (TCR), produce cytokines like interferon-gamma (IFN-y). When co-cultured with tumor cells expressing PD-L1, this activation is suppressed. A functional PD-L1 inhibitor will block the PD-1/PD-L1 interaction, reverse this suppression, and restore IFN-y production.

#### Methodology:

- Cell Lines: A human T-cell line (e.g., Jurkat) or primary human CD3+ T-cells, and a cancer cell line engineered to overexpress PD-L1 (e.g., Hep3B/OS-8/hPD-L1).[1][3]
- Procedure: a. The PD-L1-expressing cancer cells are seeded in a culture plate. b. T-cells are added to the wells along with a T-cell activator (e.g., anti-CD3 antibody). c. The inhibitor is added at various concentrations. d. The co-culture is incubated for a set period (e.g., 72 hours).
- Data Analysis: The supernatant from each well is collected, and the concentration of IFN-y is measured using an ELISA kit. The EC50 value is calculated as the concentration of the



inhibitor that restores 50% of the maximal IFN-y production.[3][12]

#### Conclusion

Both C2-symmetric and asymmetric small molecules have proven to be effective inhibitors of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization. The initial discovery of asymmetric inhibitors like BMS-202 was crucial in elucidating this novel mechanism of action.[6] Subsequent research has shown that C2-symmetric inhibitors can offer enhanced potency, likely due to a more optimal and symmetrical binding arrangement within the PD-L1 dimer interface.[9][10] The choice between these classes for further drug development will depend on a balance of factors including potency, selectivity, pharmacokinetic properties, and ease of synthesis. The ongoing exploration of both symmetric and asymmetric scaffolds continues to be a promising avenue in the development of next-generation, orally available cancer immunotherapies.

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